

Comparative Analysis of Cross-Resistance in (R)-DS86760016 Resistant Mutants

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Compound of Interest

Compound Name: (R)-DS86760016

Cat. No.: B12418684

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(R)-DS86760016, a novel benzoxaborole leucyl-tRNA synthetase (LeuRS) inhibitor, demonstrates potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including *Pseudomonas aeruginosa*, *Escherichia coli*, and *Klebsiella pneumoniae*.^{[1][2]} A critical aspect of its preclinical evaluation is the characterization of resistance development and the cross-resistance profile of emergent mutants. This guide provides a comparative analysis of the susceptibility of **(R)-DS86760016** resistant mutants to other antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

Experimental evidence indicates that while mutants resistant to **(R)-DS86760016** exhibit high-level resistance to the drug itself and cross-resistance to another LeuRS inhibitor, GSK2251052, they do not show cross-resistance to other classes of clinically relevant antibiotics.^[1] This suggests that the mechanism of resistance to **(R)-DS86760016** is specific to its target, LeuRS, and does not confer broad-spectrum resistance.

Cross-Resistance Data

The susceptibility of spontaneously generated **(R)-DS86760016** resistant mutants of *E. coli*, *K. pneumoniae*, and *P. aeruginosa* to a panel of comparator antibiotics was determined. The Minimum Inhibitory Concentrations (MICs) are summarized below.

Table 1: Susceptibility of (R)-DS86760016 Resistant *Escherichia coli* Mutants

Antibiotic	MIC Range (µg/mL) for Parent Strain	MIC Range (µg/mL) for (R)-DS86760016 Resistant Mutants
(R)-DS86760016	0.5	1024
GSK2251052	1	>1024
Tobramycin	0.25	0.25
Ceftazidime	0.25	0.25
Meropenem	≤0.03	≤0.03
Ciprofloxacin	≤0.03	≤0.03

Data sourced from Purnapatre et al., 2018.

Table 2: Susceptibility of (R)-DS86760016 Resistant *Klebsiella pneumoniae* Mutants

Antibiotic	MIC Range (µg/mL) for Parent Strain	MIC Range (µg/mL) for (R)-DS86760016 Resistant Mutants
(R)-DS86760016	0.5	1024
GSK2251052	1	1024
Tobramycin	0.5	0.5
Ceftazidime	0.25	0.25
Meropenem	0.06	0.06
Ciprofloxacin	≤0.03	≤0.03

Data sourced from Purnapatre et al., 2018.

Table 3: Susceptibility of (R)-DS86760016 Resistant *Pseudomonas aeruginosa* Mutants

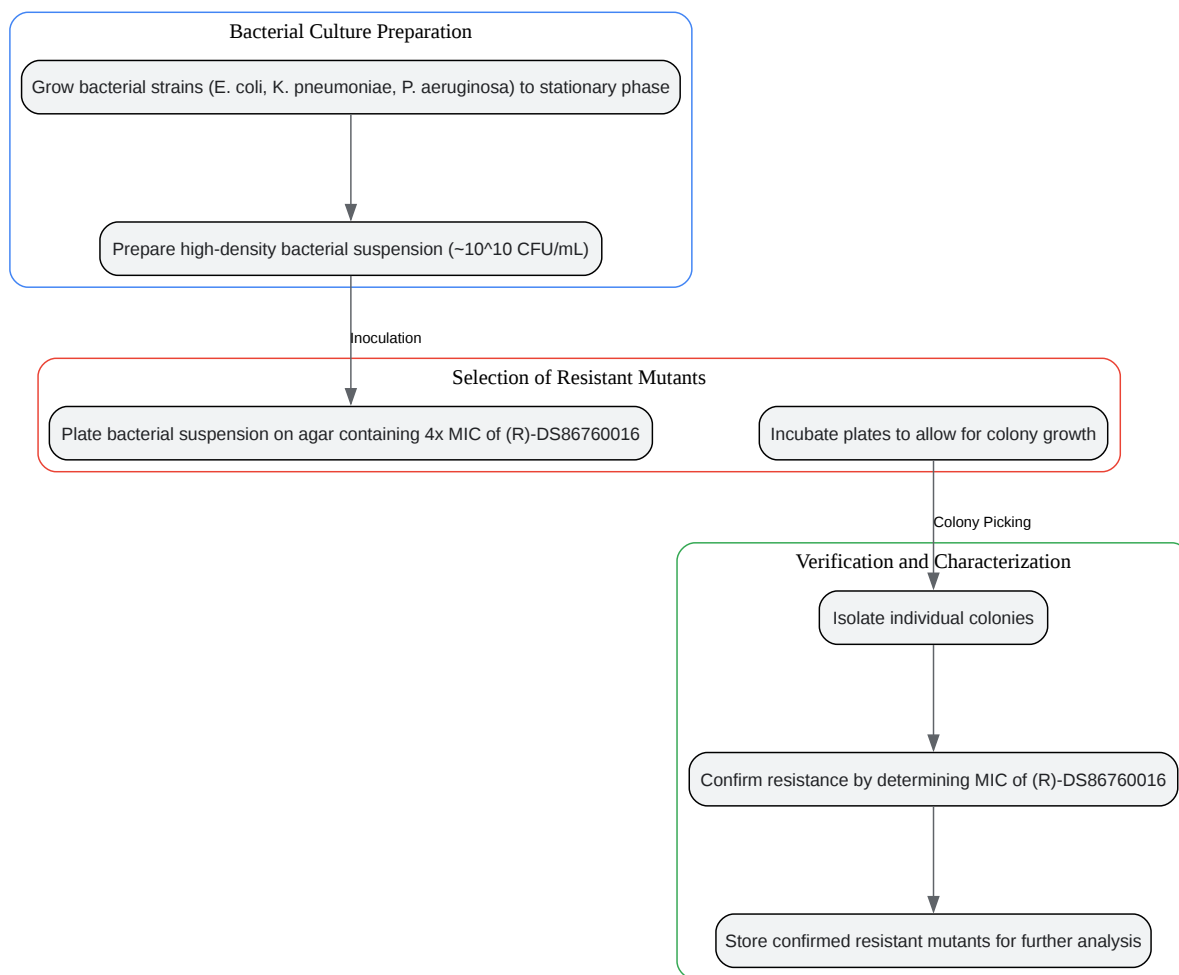
Antibiotic	MIC Range (µg/mL) for Parent Strain	MIC Range (µg/mL) for (R)-DS86760016 Resistant Mutants
(R)-DS86760016	1	128
GSK2251052	2	256
Tobramycin	0.5	0.5
Ceftazidime	1	1
Meropenem	0.25	0.25
Ciprofloxacin	0.125	0.125

Data sourced from Purnapatre et al., 2018.

Experimental Protocols

Generation of Resistant Mutants

The frequency of spontaneous resistance (FSR) was determined to select for resistant mutants. The methodology is outlined below.



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Caption: Workflow for the generation of spontaneous **(R)-DS86760016** resistant mutants.

Antimicrobial Susceptibility Testing

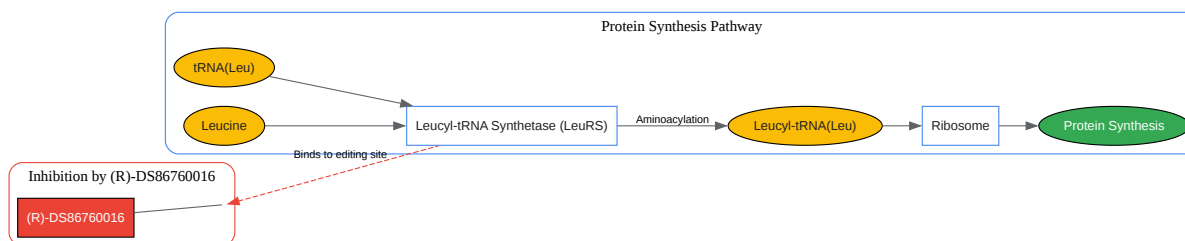
The MICs of **(R)-DS86760016** and comparator antimicrobial agents were determined for both the parent strains and the resistant mutants using the broth microdilution method.

Protocol:

- **Inoculum Preparation:** A standardized inoculum of each bacterial strain (parental and resistant mutants) was prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
- **Assay Plates:** 96-well microtiter plates were prepared with serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Inoculation:** Each well was inoculated with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- **Incubation:** The plates were incubated at 35°C for 16 to 20 hours.
- **MIC Determination:** The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Mechanism of Action and Resistance

(R)-DS86760016, like other benzoxaboroles, targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. It forms a covalent adduct with the terminal adenosine of tRNA^{Leu} in the editing site of the enzyme, trapping the tRNA and inhibiting protein synthesis.



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References

- 1. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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